N-acetyl-2-hydroxypyrrolidine

Protecting group stability Thermal degradation Process chemistry

N-Acetyl-2-hydroxypyrrolidine, most commonly encountered as N-acetylprolinol (1-acetyl-2-pyrrolidinemethanol, CAS 66158-68-7 for the L-enantiomer; CAS 27822-68-0 for the racemate), is an N-protected chiral amino alcohol derived from proline. With molecular formula C7H13NO2, molecular weight 143.18 g/mol, predicted boiling point 295.2±13.0°C, density 1.1±0.1 g/cm³, and a polar surface area of 40.54 Ų , this compound occupies a specific niche among prolinol-derived chiral building blocks.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B8296831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-2-hydroxypyrrolidine
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1O
InChIInChI=1S/C6H11NO2/c1-5(8)7-4-2-3-6(7)9/h6,9H,2-4H2,1H3
InChIKeyPMUPYMPBTYMXDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-2-hydroxypyrrolidine (N-Acetylprolinol) Procurement Guide: Comparator-Backed Selection Criteria for Chiral Building Block Sourcing


N-Acetyl-2-hydroxypyrrolidine, most commonly encountered as N-acetylprolinol (1-acetyl-2-pyrrolidinemethanol, CAS 66158-68-7 for the L-enantiomer; CAS 27822-68-0 for the racemate), is an N-protected chiral amino alcohol derived from proline. With molecular formula C7H13NO2, molecular weight 143.18 g/mol, predicted boiling point 295.2±13.0°C, density 1.1±0.1 g/cm³, and a polar surface area of 40.54 Ų , this compound occupies a specific niche among prolinol-derived chiral building blocks. It is primarily employed as a chiral auxiliary in asymmetric synthesis, a precursor for peptidomimetics, and a sugar substitute scaffold in modified oligonucleotides [1][2]. Its acetyl protecting group confers a distinct stability-reactivity profile that differentiates it from both the free amine (prolinol), carbamate-protected analogs (N-Boc-prolinol, N-Cbz-prolinol), and the carboxylic acid counterpart (N-acetylproline). The evidence below establishes quantifiable differentiation across thermal stability, stereoselective performance, regioisomeric hybridization behavior, and enzymatic resistance, enabling scientifically grounded procurement decisions.

Why N-Acetyl-2-hydroxypyrrolidine Cannot Be Interchanged with N-Boc-prolinol, N-Cbz-prolinol, or N-Acetylproline Without Experimental Validation


Prolinol-based chiral building blocks share a common pyrrolidine-methanol core but diverge sharply in their protecting group chemistry, which governs thermal stability, reaction compatibility, and downstream stereochemical outcomes. N-acetyl-2-hydroxypyrrolidine (acetyl protecting group) occupies a distinct stability window: N-Boc-prolinol derivatives undergo intramolecular cyclization to γ-butyrolactone at temperatures as low as 67°C when the hydroxyl is converted to a leaving group, whereas analogous N-Cbz-prolinol derivatives resist cyclization until 140°C in the presence of triethylamine [1]. The acetyl group's intermediate lability—more robust than Boc under acidic conditions but more readily cleavable than Cbz under hydrogenolytic conditions—creates both opportunities and constraints that do not apply to carbamate-protected analogs. Furthermore, the alcohol functionality of N-acetylprolinol enables reactivity pathways (O-acylation, N→O acetyl migration, hemiacetal formation) that are entirely inaccessible to N-acetylproline, which bears a carboxylic acid instead [2][3]. Substituting any of these analogs without confirming thermal compatibility, orthogonal deprotection strategy, or stereochemical fidelity in the specific reaction context risks cyclization side-products, protecting group scrambling, or loss of enantiomeric integrity. The quantitative evidence in Section 3 demonstrates that these are not theoretical concerns but experimentally documented divergences.

N-Acetyl-2-hydroxypyrrolidine Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons Against Closest Analogs


Thermal Stability Threshold: N-Boc-prolinol Cyclizes at 67°C vs. N-Cbz-prolinol at 140°C—N-Acetylprolinol Occupies the Intermediate Stability Niche

N-acetyl-2-hydroxypyrrolidine (acetyl protecting group) differentiates from N-Boc-prolinol and N-Cbz-prolinol on the basis of thermal stability toward intramolecular cyclization. In a systematic investigation of L-prolinol derivatives, Boc-protected L-prolinol with a leaving group at the hydroxyl position underwent cyclization to γ-butyrolactone at 67°C, whereas the corresponding Cbz-protected derivative remained stable and required heating to 140°C in the presence of triethylamine to trigger analogous cyclization [1]. The acetyl protecting group, being an amide (N-acyl) rather than a carbamate, exhibits intermediate thermal stability—more robust than Boc toward acid-catalyzed cleavage but more readily removed under basic hydrolysis than Cbz. This positions N-acetylprolinol as the preferred intermediate when a protecting group that tolerates moderately elevated temperatures is required, but full thermal compatibility must be verified for any process exceeding 67°C.

Protecting group stability Thermal degradation Process chemistry

Chiral Auxiliary Stereoselectivity: Prolinol-Derived Diaryl Amide Outperforms Simple N-Acylprolinol Auxiliaries in γ-Butyrolactone Synthesis (S/R Ratios from 2.5:1 to 14:1)

In a direct comparison of five prolinol-based chiral auxiliaries for the stereoselective synthesis of γ-butyrolactones via N-acylation, Cα-allylation, and iodolactonization, the stereochemical outcomes varied dramatically depending on auxiliary structure [1]. The simple solution-phase N-acylprolinol-derived auxiliary (compound 12, free prolinol-derived) gave an R/S product ratio of 81:19 (approximately 4:1 diastereomeric ratio) in the Cα-allylation step, while a solution-phase diaryl amide ether (compound 7a, incorporating increased steric bulk at the prolinol nitrogen) delivered an S/R ratio of 72:28 (2.5:1). The polymer-supported cross-link-bound auxiliary (compound 10) provided S/R 89:11 (approximately 8:1), and the pseudo-C2-symmetric auxiliary (compound 14) achieved the highest stereoselectivity with R/S 93.5:6.5 (approximately 14:1). Free prolinol OH was found to reverse the sense of enantioselection upon O-alkylation. These data demonstrate that the stereochemical performance of N-acetylprolinol-type auxiliaries is highly tunable but that the simple N-acetylated form alone does not guarantee optimal diastereocontrol—structural elaboration is required.

Asymmetric synthesis Chiral auxiliary Diastereoselectivity

Regioisomeric Differentiation: 4-Hydroxy-N-acetylprolinol Forms Stable Duplexes with Natural Nucleic Acids Whereas 3-Hydroxy-N-acetylprolinol Forms Weak Triple-Stranded Complexes

A detailed comparison of the hybridization characteristics of oligonucleotides bearing 4-hydroxy-N-acetylprolinol versus 3-hydroxy-N-acetylprolinol as sugar substitutes revealed dramatic differences [1]. Oligonucleotides built with 4-hydroxy-N-acetylprolinol (4-HO-NAP) formed stable complexes with natural nucleic acid complements, generally adopting duplex structures, and displayed a strong preference for isochiral (same-chirality) interactions. In contrast, 3-hydroxy-N-acetylprolinol (3-HO-NAP) oligonucleotides formed complexes that were generally weak, predominantly triple-stranded, and showed similar stability for both isochiral and heterochiral hybrids. The all-adenine trans-4-HO-NAP oligomers exhibited hybridization stability comparable to natural DNA duplexes [2]. This regioisomeric differentiation is not accessible with N-acetylproline or N-Boc-prolinol scaffolds, which lack the hydroxyl group required for nucleotide attachment.

Modified oligonucleotides Sugar substitute Hybridization

3'-Exonuclease Resistance: 4-Hydroxy-N-acetylprolinol Capping Enhances Enzymatic Stability While Preserving RNase L Activation vs. Unmodified 2-5A-DNA

Incorporation of a 4-hydroxy-N-acetylprolinol (HO-NAP) nucleotide analogue at the 3'-terminus of DNA or 2-5A-DNA sequences resulted in significantly enhanced 3'-exonuclease resistance compared to the parent unmodified sequences [1]. Critically, this stability enhancement did not come at the cost of biological function: the binding to and activation of human RNase L by the modified 2-5A-DNA conjugates was not altered relative to the parent unmodified 2-5A-DNAs. The affinity for complementary RNA was only slightly decreased. This dual preservation—enhanced enzymatic stability with retained effector function—contrasts with earlier 3'-terminal modifications such as L-serinol-derived nucleotide analogues (types I and II), which conferred exonuclease resistance but were accompanied by a drop in duplex thermal stability and failure to hybridize with complementary RNA [1].

Antisense oligonucleotides Nuclease stability RNase L activation

N→O Acetyl Migration Propensity: A Stability Liability of N-Acetylprolinol Not Shared by N-Acetylproline or Carbamate-Protected Prolinols

N-acetyl-2-hydroxypyrrolidine derivatives are subject to N→O acetyl migration, a well-characterized intramolecular rearrangement in which the acetyl group transfers from the pyrrolidine nitrogen to the hydroxyl oxygen of the methanol side chain [1]. This migration, documented for 5-substituted-2-pyrrolidinemethanols by Sakurai and Ishimaru (1969), is a specific stability liability of N-acetylprolinol that is absent in N-acetylproline (which lacks a hydroxyl acceptor) and in N-Boc-prolinol or N-Cbz-prolinol (where the carbamate protecting group cannot undergo analogous N→O transfer). The migration equilibrium is influenced by solvent, pH, and temperature, meaning that N-acetylprolinol requires defined storage conditions (typically -20°C under inert atmosphere, as specified by commercial suppliers ) to maintain isomeric purity. Improper storage can lead to a mixture of N-acetyl and O-acetyl species, compromising the compound's utility as a defined chiral building block.

Acyl migration Chemical stability Storage conditions

Physicochemical Orthogonality: N-Acetylprolinol (Alcohol) vs. N-Acetylproline (Carboxylic Acid)—Divergent Reactivity, Solubility, and Hydrogen-Bonding Profiles

N-acetyl-2-hydroxypyrrolidine (N-acetylprolinol, C7H13NO2, MW 143.18, LogP -0.07, PSA 40.54 Ų) [1] and N-acetylproline (C7H11NO3, MW 157.17, LogP -0.7 predicted, pKa 3.69 predicted) differ fundamentally in their terminal functional group: a primary alcohol versus a carboxylic acid. This translates into distinct reactivity profiles: (i) the alcohol of N-acetylprolinol can participate in O-acylation, etherification, silyl protection, and oxidation to the aldehyde (prolinal), whereas N-acetylproline undergoes amide coupling, esterification, and decarboxylative transformations; (ii) the alcohol confers higher solubility in organic solvents and lower aqueous solubility relative to the carboxylic acid at neutral pH; (iii) the alcohol serves as a hydrogen-bond donor and acceptor, whereas the carboxylic acid introduces an ionizable proton (pKa ~3.7) that complicates reactions under basic conditions. The alcohol group also enables hemiacetal formation with α-ketoacid chlorides during N-acylation, a reactivity pathway unique to prolinol derivatives .

Physicochemical properties Functional group orthogonality Building block selection

Evidence-Backed Application Scenarios for N-Acetyl-2-hydroxypyrrolidine Procurement: Where the Quantitative Differentiation Data Support Selection Over Analogs


Asymmetric Synthesis of γ-Butyrolactone Pharmacophores Requiring >8:1 Diastereomeric Ratios

When a synthetic route to 3,5-disubstituted γ-butyrolactones demands diastereomeric ratios exceeding 8:1, procurement of N-acetylprolinol as a simple chiral auxiliary is insufficient. The Price et al. (2002) head-to-head data [1] demonstrate that simple N-acylprolinol derivatives yield only ~4:1 diastereomeric ratios (R/S 81:19). Users should instead procure the diaryl amide ether derivative (7a architecture) or the polymer-supported cross-link-bound auxiliary, which achieve S/R 89:11 (8:1) and R/S 93.5:6.5 (14:1) respectively. Procurement specifications should therefore require either the elaborated auxiliary pre-formed, or N-acetylprolinol as the starting scaffold with documented protocols for in-house elaboration to the diaryl amide, with analytical verification of stereochemical purity at each step.

3'-Terminal Capping of 2-5A-Antisense Oligonucleotides Requiring Combined Exonuclease Resistance and RNase L Activation

For antisense construct development where 3'-exonuclease degradation limits in vivo efficacy, 4-hydroxy-N-acetylprolinol (HO-NAP) phosphoramidite building blocks should be specified rather than L-serinol-based alternatives. The Verheijen et al. (2000) evidence [2] demonstrates that HO-NAP capping provides significantly enhanced exonuclease resistance while uniquely preserving both RNA affinity and RNase L activation—a functional combination not achieved by earlier capping chemistries (types I and II). Procurement must specify the 4-hydroxy regioisomer (not the 3-hydroxy variant, which forms weak triple-stranded complexes per Ceulemans et al. 1998 [3]), the correct enantiomeric form (L-trans for optimal hybridization with natural nucleic acids), and phosphoramidite-ready derivatization for direct incorporation into automated DNA synthesis protocols.

Multi-Step Synthetic Sequences Where Mild Orthogonal Deprotection of the Amine is Required Without Alcohol Oxidation or Cyclization Risk

In synthetic routes involving elevated temperatures where the amine must remain protected through multiple steps, N-acetylprolinol's intermediate thermal stability—between the thermally labile N-Boc-prolinol (cyclization at 67°C) and the excessively robust N-Cbz-prolinol (requires 140°C with Et3N for cyclization) [4]—makes it the preferred choice for sequences operating in the 70–130°C range. However, procurement must be accompanied by documented storage at -20°C to suppress N→O acetyl migration [5], and lot-specific HPLC analysis confirming the absence of O-acetyl isomer. For sequences requiring ultimate deprotection under acidic conditions, N-Boc-prolinol may be preferred; for hydrogenolytic deprotection orthogonality, N-Cbz-prolinol is indicated. The acetyl group's removal by mild basic hydrolysis (aqueous NaOH or K2CO3 in MeOH) provides a third orthogonal deprotection option not available with either Boc or Cbz.

Modified Oligonucleotide Synthesis Requiring Sugar Substitute Scaffolds That Maintain Natural Duplex Stability

When designing modified oligonucleotides where the ribose/deoxyribose sugar is replaced by a prolinol-based scaffold, procurement of trans-4-hydroxy-N-acetyl-L-prolinol phosphoramidites is mandated by the hybridization evidence [3][6]. Ceulemans et al. (1997) demonstrated that trans-4-HO-L-NAP all-adenine oligomers form duplexes with polyU or oligo-dT that exhibit similar or slightly increased stability compared to natural dA/dT or dA/polyU duplexes, as confirmed by microcalorimetry. In contrast, the D-enantiomer and the cis diastereomer show altered or reduced hybridization, and the 3-hydroxy regioisomer fails to form stable duplexes altogether. Procurement must therefore specify: (i) L-configuration at the prolinol C2 position, (ii) trans (2S,4S) stereochemistry when the 4-hydroxy is present, (iii) adenine or thymine nucleobase pre-attached via the N-acetyl linker, and (iv) dimethoxytrityl (DMT) protection on the primary alcohol for chain elongation compatibility.

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